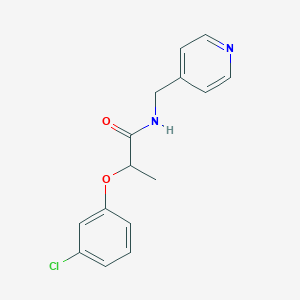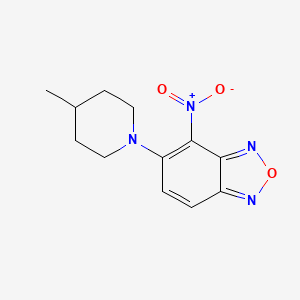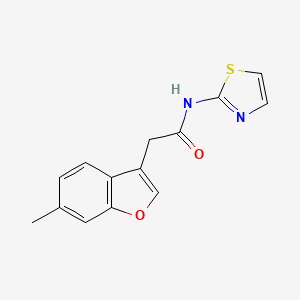![molecular formula C14H12N2O4 B5232666 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ABPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABPP is a heterocyclic compound that contains a pyrimidine ring and a benzylidene group. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用机制
The mechanism of action of 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the covalent modification of enzymes at their active sites. 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione contains a reactive group that can bind to the active site of an enzyme, allowing for the identification and characterization of the enzyme. Once bound, 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione irreversibly modifies the enzyme, allowing for its identification and characterization.
Biochemical and Physiological Effects
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including proteases, kinases, and phosphatases. 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis in cancer cells, making it a promising candidate for use in cancer research. Additionally, 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in laboratory experiments. It is a highly specific and sensitive tool for identifying and characterizing enzymes. It can be used in a variety of research applications, including proteomics, drug discovery, and enzyme profiling. However, there are also limitations to the use of 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments. It can be difficult to synthesize and purify, and it can be expensive to use. Additionally, the irreversible modification of enzymes by 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can limit its use in certain research applications.
未来方向
There are several future directions for 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione research. One area of focus is the development of new methods for synthesizing and purifying 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of focus is the identification and characterization of new enzymes using 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Additionally, there is interest in using 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione to study the activity of enzymes in vivo, as well as to develop new therapeutic agents based on its biochemical and physiological effects. Overall, 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising tool for scientific research, and its potential applications are vast.
合成方法
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including condensation reactions between 2-aminopyrimidine and aldehydes. One such method involves the reaction between 2-aminopyrimidine and 2-hydroxybenzaldehyde in the presence of an acid catalyst. The resulting product is then reacted with allyl bromide to form 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Other methods involve the use of different aldehydes and amination reagents.
科学研究应用
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in a variety of scientific research applications, including proteomics, drug discovery, and enzyme profiling. 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be used to identify and characterize the active sites of enzymes, as well as to screen for potential inhibitors. It has also been used to study the activity of proteases, kinases, and phosphatases, among other enzymes. 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be a valuable tool for understanding the mechanisms of enzyme function and regulation.
属性
IUPAC Name |
5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-7-20-11-6-4-3-5-9(11)8-10-12(17)15-14(19)16-13(10)18/h2-6,8H,1,7H2,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJFGMVKTLMYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)


![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)
![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5232647.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide](/img/structure/B5232658.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)
![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)